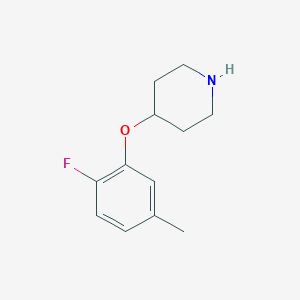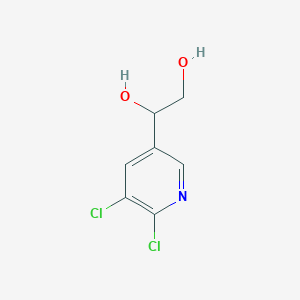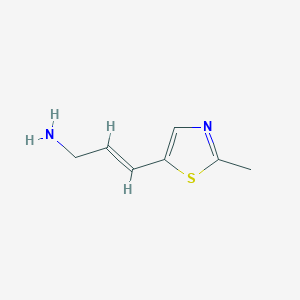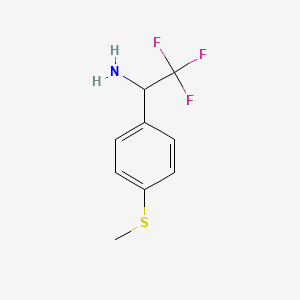
(4E)-hex-4-en-1-ylmethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-hex-4-en-1-ylmethanesulfonate is an organic compound characterized by the presence of a hex-4-en-1-yl group attached to a methanesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-hex-4-en-1-ylmethanesulfonate typically involves the reaction of hex-4-en-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Hex-4-en-1-ol+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-hex-4-en-1-ylmethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as halides or amines.
Oxidation Reactions: The double bond in the hex-4-en-1-yl group can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can also be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium iodide in acetone can be used.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.
Major Products
Substitution: Formation of hex-4-en-1-yl iodide.
Oxidation: Formation of hex-4-en-1,2-epoxide.
Reduction: Formation of hexane.
Aplicaciones Científicas De Investigación
(4E)-hex-4-en-1-ylmethanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Potential use in the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicinal Chemistry: Investigated for its potential as a prodrug, where the methanesulfonate group can be cleaved to release the active drug.
Industrial Applications: Used in the production of surfactants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4E)-hex-4-en-1-ylmethanesulfonate involves its interaction with nucleophiles, leading to the cleavage of the methanesulfonate group. This reaction can be catalyzed by enzymes or occur under basic conditions. The molecular targets include various nucleophilic sites in biological molecules or synthetic intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Hex-4-en-1-yl acetate: Similar structure but with an acetate group instead of methanesulfonate.
Hex-4-en-1-yl bromide: Similar structure but with a bromide group.
Hex-4-en-1-yl tosylate: Similar structure but with a tosylate group.
Uniqueness
(4E)-hex-4-en-1-ylmethanesulfonate is unique due to the presence of the methanesulfonate group, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing the hex-4-en-1-yl group into other molecules.
Propiedades
Fórmula molecular |
C7H14O3S |
|---|---|
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
[(E)-hex-4-enyl] methanesulfonate |
InChI |
InChI=1S/C7H14O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-4H,5-7H2,1-2H3/b4-3+ |
Clave InChI |
ZHVIAXMWQPICEG-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/CCCOS(=O)(=O)C |
SMILES canónico |
CC=CCCCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)




